Balanced JNK3 Potency and Superior Isoform Selectivity Profile vs. Lead Compound 6
Compound 17 (target) demonstrates a balanced JNK3 inhibitory potency profile. Its IC50 of 35 nM is slightly better than that of the lead compound 6 (IC50 ~50 nM) [1]. Crucially, Compound 17 exhibits superior isoform selectivity, with an excellent selectivity ratio of >100-fold against JNK1 and a good selectivity of ~40-fold against JNK2, whereas compound 6 showed lower JNK2 selectivity [1].
| Evidence Dimension | JNK3 Inhibitory Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | JNK3 IC50 = 35 nM; JNK1 selectivity >100-fold; JNK2 selectivity ~40-fold |
| Comparator Or Baseline | Compound 6: JNK3 IC50 ~50 nM; JNK1 selectivity 50-100 fold; JNK2 selectivity not explicitly >40-fold |
| Quantified Difference | JNK3 potency is ~30% more potent; JNK1 selectivity is superior; JNK2 selectivity is explicitly documented and superior. |
| Conditions | Enzymatic assays for JNK1, JNK2, JNK3 inhibition. IC50 values are the mean of >=2 experiments with errors within 30% of the mean [1]. |
Why This Matters
This matters for procurement because it provides a clear potency and selectivity upgrade over a foundational lead compound in the same chemical series for JNK3-targeted research.
- [1] Feng, Y.; Park, H.; Bauer, L.; Ryu, J. C.; Yoon, S. O. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12 (1), 24–29. Table 1 and associated text. View Source
